Oxisuran

Description

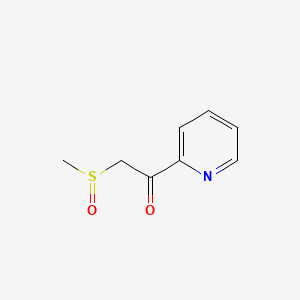

Structure

2D Structure

3D Structure

Properties

CAS No. |

27302-90-5 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-methylsulfinyl-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |

InChI Key |

DSWLRNLRVBAVFC-UHFFFAOYSA-N |

SMILES |

CS(=O)CC(=O)C1=CC=CC=N1 |

Canonical SMILES |

CS(=O)CC(=O)C1=CC=CC=N1 |

Appearance |

Solid powder |

Other CAS No. |

27302-90-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxisuran; W 6495; W-6495; W6495; NSC 356716; BRN 1526159. |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development of Oxisuran

Advanced Asymmetric Synthesis Techniques for Optically Pure Oxisuran

The synthesis of optically pure this compound is a significant area of research due to the potential for different biological activities associated with its enantiomers. Asymmetric synthesis techniques have been developed to control the stereochemistry at the sulfinyl chiral center.

Diacetone D-Glucose (DAG) Methodology for Key Condensation Steps

A key methodology for the asymmetric synthesis of optically pure this compound involves the use of Diacetone D-Glucose (DAG). researchgate.nettandfonline.comcapes.gov.bracs.orgnih.gov Both enantiomers of this compound have been efficiently synthesized in optically pure form utilizing DAG methodology for a crucial condensation step. researchgate.netacs.orgnih.gov This approach leverages the inherent chirality of DAG to induce stereoselectivity in the formation of the sulfinyl ketone.

Specifically, the method involves reacting α-lithio derivatives of N,N-dimethylhydrazones, derived from the corresponding aryl methyl ketones, with either the (R)- or the (S)-methanesulfinate of diacetone D-glucose. researchgate.netacs.orgnih.gov This reaction proceeds to yield the corresponding α-(methylsulfinyl)methylhydrazones with complete inversion of chirality at the sulfur center. researchgate.netacs.orgnih.gov The use of N,N-dimethylhydrazones is crucial as it helps circumvent the epimerization at sulfur that can occur when attempting to couple metal enolates of aryl methyl ketones with chiral sulfinyl compounds. researchgate.nettandfonline.comacs.orgnih.gov Subsequent hydrolysis of the resulting hydrazones using copper(II) chloride furnishes this compound in optically pure form. researchgate.netacs.orgnih.gov

Strategies for Stereochemical Control and Enantiopurity Determination (e.g., Proton NMR Spectroscopy with Chiral Shift Reagents)

Achieving high stereochemical control is paramount in the asymmetric synthesis of this compound. The DAG methodology, as described, provides a route to control the chirality at the sulfinyl group. researchgate.netacs.orgnih.gov

Determining the enantiopurity of the synthesized this compound and its analogues is essential to confirm the effectiveness of the asymmetric synthesis methods. Proton NMR spectroscopy, in conjunction with chiral shift reagents, is a valuable technique employed for this purpose. researchgate.netacs.orgnih.gov Chiral shift reagents are compounds that interact differently with the enantiomers of a chiral molecule, causing their signals in the NMR spectrum to be separated. fiveable.melibretexts.org By analyzing the integration of the separated signals, the ratio of the enantiomers can be determined, thus establishing the optical purity of the sample. libretexts.org This method involves studying racemic mixtures of the β-keto sulfoxides to establish the appropriate conditions for analysis before applying them to the optically active products. researchgate.netacs.orgnih.gov Lanthanide complexes, such as those containing Europium, are commonly used as chiral shift reagents due to their paramagnetic properties which induce significant shifts in NMR signals. fiveable.melibretexts.orgmdpi.com

Design and Chemical Synthesis of this compound Analogues and Bioisosteres

The exploration of this compound analogues and bioisosteres involves systematic structural modifications to potentially alter or enhance its biological properties. The synthesis of such analogues is a key aspect of medicinal chemistry research.

Systematic Structural Modifications and Derivative Design Principles

Systematic structural modifications of the this compound scaffold are undertaken to investigate the impact of different functional groups and structural features on its properties. These modifications often follow principles of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to maintain or improve biological activity while potentially altering pharmacokinetics or reducing toxicity. While specific comprehensive design principles for this compound analogues are not detailed in the provided sources beyond pyridyl modifications, general strategies in analogue design include variations in the aromatic moiety, modifications of the sulfinyl group, and alterations to the ketone functionality or the linking methylene (B1212753) group.

Synthesis of Pyridyl Moiety Analogues

One demonstrated approach to this compound analogue synthesis involves the replacement of the pyridyl moiety with other aromatic or heteroaromatic rings. researchgate.netacs.orgnih.gov The generality of the asymmetric synthesis method using DAG methodology has been shown by the preparation of optically active this compound analogues where the pyridyl group is substituted with phenyl, furyl, and thienyl moieties. researchgate.netacs.orgnih.gov This indicates that the synthetic route is amenable to variations in the aryl methyl ketone starting material, allowing for the introduction of different aromatic systems into the this compound structure. The synthesis of these analogues follows a similar procedure to that of this compound itself, utilizing the appropriate aryl methyl ketone derived N,N-dimethylhydrazone and the chiral methanesulfinate (B1228633) of DAG, followed by hydrolysis. researchgate.netacs.orgnih.gov

Metabolic Transformations and Biotransformation Pathways of Oxisuran

Interspecies Comparative Metabolic Profiling of Oxisuran

Comparative metabolic studies of this compound have been conducted in various species, including rats and dogs, revealing both common and potentially species-specific biotransformation pathways. The metabolism of this compound in rats, a species exhibiting immunosuppressive activity to the drug, involves both oxidation and reduction as primary phase 1 reactions. tandfonline.com Similarly, studies in dogs have identified that this compound undergoes both reductive and oxidative conversions. capes.gov.brtandfonline.com Renal excretion is a principal route of elimination for this compound and its metabolites in rats. tandfonline.com

Characterization of Oxidative Biotransformation Products

Oxidative biotransformation of this compound involves the modification of its chemical structure through the addition of oxygen or removal of hydrogen. A minor metabolic pathway identified in rats involves the oxidation of this compound to its corresponding sulphone derivative. This ketone sulphone can then undergo further reduction to form an alcohol sulphone. tandfonline.comtandfonline.com In dogs, oxidation precedes reduction in a minor metabolic sequence, yielding 2-(methylsulphonyl)acetyl pyridine (B92270), which is an intermediate leading to the same end product as the major pathway. tandfonline.com S-oxidation reactions, which yield sulphoxide derivatives, are a known metabolic fate for sulfur-containing drugs, and further oxidation of sulphoxides to the corresponding sulphone has been observed for compounds like this compound. uomustansiriyah.edu.iq

Elucidation of Reductive Biotransformation Products

Reductive biotransformation is a significant pathway in this compound metabolism. The major metabolic pathway identified in both rats and dogs involves the reduction of the carbonyl group of this compound. tandfonline.comcapes.gov.brtandfonline.comtandfonline.com In rats, this reduction is followed by oxidation to form an end product. tandfonline.comtandfonline.com In dogs, the major pathway involves the reduction of the carbonyl group followed by oxidation of the sulphoxide group, leading to α-(methylsulfinyl)-methyl-2-pyridinemethanol and subsequently α-(methylsulphonyl)methyl-2-pyridine-methanol. tandfonline.com The reduction of the carbonyl group in this compound leads to the formation of an alcohol, creating a second asymmetric center and resulting in the production of two isomers. tandfonline.comtandfonline.com These reduced this compound isomers are considered to potentially contribute to the immunosuppressive activity of the parent drug. tandfonline.comtandfonline.com Studies in rabbit tissue preparations, including liver, kidney, brain, intestine, and lung, have shown that this compound is reduced to alpha-((methylsulfinyl)methyl-2-pyridinemethanol (oxisuranol) by cytoplasmic enzymes. nih.gov

Identification and Structural Elucidation of this compound Metabolites

The primary metabolites of this compound have been identified and their structures elucidated through various analytical techniques. In rats, four metabolites were identified using techniques such as thin-layer chromatography (TLC), elemental analyses, and autoradiography, in comparison with available synthetic preparations. tandfonline.comtandfonline.com In dogs, three urinary drug metabolites were identified, confirming that this compound undergoes both reductive and oxidative conversions. capes.gov.brtandfonline.com The major metabolites are products of carbonyl reduction and subsequent oxidation of the sulfoxide (B87167) moiety. tandfonline.com

Enzymatic Catalysis in this compound Metabolism (e.g., Aldo-Keto Reductases)

Enzymes, particularly those belonging to the aldo-keto reductase (AKR) superfamily, play a crucial role in the reductive metabolism of this compound. researchgate.netnih.gov AKRs catalyze the reduction of carbonyl groups to primary or secondary alcohols, utilizing NADPH as a cofactor. researchgate.netnih.gov Studies in rabbit tissue preparations have shown that the cytoplasmic enzyme responsible for reducing this compound to oxisuranol is dependent on NADPH and has an optimal pH of 6.0. nih.gov Enzymatic activity was also observed in liver mitochondria, although at a lower specific activity. nih.gov this compound reductase activity has been noted in the context of mammalian xenobiotic ketone reductases, and its activity can be resolved into multiple forms by isoelectric focusing. psu.edu this compound is listed as a substrate for aldo-keto reductases. nih.gov

Formation and Resolution of Metabolite Stereoisomers

The reduction of the carbonyl group in this compound introduces a new chiral center, leading to the formation of two stereoisomers of the reduced metabolite (oxisuranol). tandfonline.comtandfonline.com These isomers were successfully resolved by gas-liquid chromatography (GLC) in rat studies. tandfonline.comtandfonline.com The formation of diastereoisomers in the reduction of beta-ketosulphoxides like this compound has been studied, and stereochemical pathways have been suggested to explain the observed stereoselectivity. lookchem.com The conformational analysis of these hydroxy derivatives is important for understanding their behavior. lookchem.com Chiral sulfoxides, like the parent compound this compound, exhibit chirality at the sulfur atom, and their stereochemistry can influence biological processes. researchgate.net

Preclinical Mechanistic Investigations of Oxisuran

In Vitro Cellular and Molecular Mechanistic Studies of Oxisuran Action

In vitro studies have been conducted to understand how this compound interacts with cells and its effects at a molecular level. jci.orgphysiogenex.cominsphero.com

Elucidation of Cellular Molecular Targets and Downstream Signaling Pathways

Research suggests that this compound may exert its effects by targeting specific cell populations and influencing downstream signaling pathways. One study indicated that this compound was selectively toxic for T cells in a cell culture system using human-derived T (MOLT-4) and B (MGL-8) lymphoblasts. umich.edu This finding aligns with previous animal studies demonstrating selective cellular immunosuppressive effects with sparing of humoral immune responses. umich.edu While the exact molecular targets and the full spectrum of downstream signaling pathways modulated by this compound are not exhaustively defined in the provided search results, the selective T-cell toxicity points towards potential interactions with pathways critical for T-cell function and proliferation. umich.edufrontiersin.orgrenibus.comgoogle.comnih.govfrontiersin.org

Analysis of Ligand-Receptor Binding Kinetics and Interactions

Information specifically detailing the ligand-receptor binding kinetics and interactions of this compound is limited in the provided search results. General principles of ligand-receptor binding kinetics involve the study of association and dissociation rates, which are crucial for understanding drug effectiveness and selectivity. wikipedia.orgnih.govnih.govibmc.msk.ruimrpress.com While the precise binding partners of this compound are not explicitly stated, its proposed action on mononuclear phagocytes suggests potential interactions with receptors or other molecules on these cells. nih.govaai.orgoup.com Further research would be required to characterize the specific binding kinetics of this compound with its cellular targets.

In Vivo Mechanistic Investigations in Non-Human Animal Models

In vivo studies using animal models have been instrumental in understanding the mechanistic basis of this compound's effects within a complex biological system. jci.orgphysiogenex.combbc.co.uk

Preclinical Pharmacokinetic and Pharmacodynamic Correlations

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies aim to correlate drug exposure levels with observed biological effects in animal models. allucent.commurdoch.edu.aunih.govnih.govgoogleapis.com While specific detailed PK/PD data for this compound in non-human animal models are not extensively provided in the search results, studies have demonstrated its immunosuppressive properties in various experimental models. ncats.ionih.govnih.govaai.orgoup.com The observation that adrenalectomy in mice rendered the animals non-liable for this compound action in a transplantation antigen reaction (TAR) assay suggests an indirect mechanism mediated by the pituitary-adrenal-gonadal (PAG) system. nih.govaai.orgoup.com this compound was shown to increase plasma corticosterone (B1669441) levels in mice, peaking after four daily injections, which paralleled changes in adrenal gland weight and thymus size. nih.govaai.orgoup.com This indicates a correlation between this compound administration, corticosteroid levels, and effects on lymphoid organs, suggesting a key role for the adrenal axis in its pharmacodynamic effects in these models. nih.govaai.orgoup.com

Advanced Methodologies for Mechanistic Study Design and Interpretation

Preclinical mechanistic studies of this compound have employed various methodologies to elucidate its mode of action. These investigations have largely focused on its influence on cellular immunity and its relationship with the endocrine system.

Methodologies utilized in the preclinical mechanistic study design for this compound have included in vivo animal models, predominantly mice, to assess its effects on immune responses and physiological parameters. nih.govaai.orgoup.comnih.gov Specific immunological assays, such as the transplantation antigen reaction (TAR) system and delayed hypersensitivity (DH) responses to sheep red blood cells (SRBC), were used to evaluate this compound's immunosuppressive effects. nih.govaai.orgoup.com An experimental system involving immunization with bacterial beta-D-galactosidase in mice was also developed to study the compound's impact on the priming and generation of immunological memory. nih.gov

To investigate the proposed indirect mechanism of action involving the pituitary-adrenal-gonadal (PAG) system, researchers employed techniques to assess the role of the adrenal glands. This included performing adrenalectomy in mice to determine if the absence of adrenal function abrogated this compound's effects on immune responses. nih.govaai.orgoup.com Furthermore, physiological and biochemical measurements were conducted, such as determining adrenal gland weight, thymus size, and corticosterone plasma levels. nih.govaai.orgoup.com Changes in these parameters following this compound administration provided insights into its interaction with the endocrine system and the subsequent impact on immune organs like the thymus. nih.govaai.orgoup.com

Interpretation of the data derived from these studies suggested that this compound's action is indirectly mediated through the stimulation of the PAG system, leading to increased levels of corticosterone. nih.govaai.orgoup.com This hormonal modulation was hypothesized to be responsible for the observed immunosuppressive effects, including changes in thymus size. nih.govaai.orgoup.com The mononuclear phagocyte has been proposed as a potential main target cell for this compound's action, mediated via the PAG system. nih.govaai.orgoup.com

Comparative analysis of the effects of this compound and corticosterone on parameters like thymus weight was also used as a method to understand the extent to which this compound's effects could be attributed to corticosteroid release. nih.govaai.orgoup.com For instance, studies indicated that a daily dose of 100 mg/kg of this compound in mice corresponded to the effect of approximately 1.5 mg/kg of corticosterone on thymus size. nih.govaai.orgoup.com

While more contemporary preclinical research employs advanced methodologies such as high-throughput screening, functional genomics, and advanced imaging techniques crownbio.comcriver.commdpi.com, the foundational mechanistic studies on this compound utilized the then-current advanced approaches in immunology and endocrinology to propose a mechanism involving the neuroendocrine-immune axis.

Comparative Effects on Thymus Size (Illustrative Equivalence)

| Compound | Dose (mg/kg/day) | Observed Effect on Thymus Size |

| This compound | 100 | Equivalent to Corticosterone |

| Corticosterone | 1.5 | Equivalent to this compound |

Note: This table illustrates the reported equivalence in effect on thymus size between a specific dose of this compound and Corticosterone based on preclinical findings. nih.govaai.orgoup.com

Analytical Methodologies for Oxisuran Research and Quantification

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is the cornerstone for isolating Oxisuran from complex mixtures, such as biological samples or reaction media, and for its subsequent quantification. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, including its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common modality employed for molecules of similar polarity.

In a typical application, a C18 or C8 stationary phase (column) would be used to separate this compound from its potential metabolites or impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be optimized to achieve the best separation. Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. researchgate.netekb.eg For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Below is an interactive table outlining typical HPLC parameters that could be developed for the quantitative analysis of this compound.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | Elutes the analyte from the column. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Column Temperature | 40 °C | Ensures reproducible retention times and can improve peak shape. nih.gov |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis or Photodiode Array (PDA) | Quantifies the analyte by measuring its absorbance of light. |

| Wavelength | ~254 nm (Hypothetical λmax) | Wavelength of maximum absorbance for optimal sensitivity. |

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances in the gas phase. iptsalipur.org For a compound like this compound, which is not inherently volatile, a derivatization step would likely be required to convert it into a more volatile and thermally stable analogue. This process involves reacting this compound with a derivatizing agent to block polar functional groups.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. iptsalipur.orgmdpi.com The column, often coated with a stationary phase like 5% phenyl polysiloxane, separates components based on their boiling points and interactions with the phase. mdpi.com Detection can be accomplished using various detectors, such as a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (GC-MS). iptsalipur.org

The following table details potential parameters for a GC-based analysis of derivatized this compound.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability by silylating polar groups. |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation of volatile compounds. mdpi.com |

| Carrier Gas | Helium | Transports the vaporized sample through the column. mdpi.com |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample. mdpi.com |

| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min | Separates compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectral information for identification. |

Spectroscopic and Spectrometric Characterization of this compound and its Derivatives

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives. These techniques provide detailed information about molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. mmu.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of a molecule.

For this compound, a suite of NMR experiments would be employed for complete structural assignment:

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

2D NMR Experiments: These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Identifies which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular fragments. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space. core.ac.uk

| NMR Experiment | Information Obtained | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Proton chemical shifts, integration (proton count), coupling constants. | Confirms the presence of aromatic and aliphatic protons and their connectivity. |

| ¹³C NMR | Carbon chemical shifts. | Identifies all unique carbon atoms in the molecule, including those in the rings and side chain. |

| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity within the various parts of the molecule. nih.gov |

| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigns specific protons to their directly attached carbon atoms. nih.gov |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments to establish the complete covalent structure. core.ac.uk |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is a critical tool for identifying and quantifying drug metabolites. ijpras.com When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex biological samples. nih.gov

In a typical metabolite identification study for this compound, a biological sample (e.g., plasma or urine) would be analyzed by high-resolution LC-MS/MS. The mass spectrometer would first determine the accurate mass of the parent drug and any potential metabolites. ijpras.com The instrument then isolates these ions, fragments them, and analyzes the resulting fragment ions (MS/MS). nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can be deduced. Common metabolic transformations include oxidation, hydroxylation, and conjugation.

| Metabolic Reaction | Mass Change | Significance |

|---|---|---|

| Oxidation | +16 Da | Addition of an oxygen atom (e.g., N-oxidation, S-oxidation). |

| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group, typically on an aromatic ring or alkyl chain. |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid, a major phase II metabolic pathway. |

| Sulfation | +80 Da | Conjugation with a sulfate (B86663) group, another key phase II pathway. |

Validation Protocols for Research Analytical Methods

Before an analytical method can be used for routine research or quantification, it must undergo a formal validation process to ensure it is suitable for its intended purpose. fda.gov Validation protocols are typically designed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

The validation of an analytical method for this compound would involve assessing several key performance characteristics: demarcheiso17025.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, metabolites, matrix components).

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.com

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Coefficient of determination) | r² ≥ 0.999 pharmaguideline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% pharmaguideline.com |

| Specificity / Selectivity | No interference at the retention time of the analyte. |

| Robustness | Results should remain within acceptable limits for precision and accuracy. |

Development of Novel Analytical Tools and Bioassays for this compound Research

The publicly available scientific literature is limited concerning the development of novel, specific analytical tools and bioassays for the research and quantification of this compound. Much of the foundational analytical work dates back to the 1970s, coinciding with the period of its primary investigation.

Research into the metabolism of this compound in both human and animal models utilized radioisotope labeling as a primary tool for quantification. nih.govnih.gov Specifically, studies employed Carbon-14 (¹⁴C) labeled this compound to trace the compound and its metabolites through biological systems. This method allows for the quantitative determination of the drug's disposition and biotransformation pathways. nih.gov

In conjunction with radiolabeling, Thin Layer Chromatography (TLC) was used to separate this compound from its various metabolites in biological samples such as blood and urine. nih.gov This combination of techniques enabled researchers to investigate the pharmacokinetic profile of the drug.

While these methods were suitable for foundational metabolic studies, there is a lack of contemporary research on the development and application of more modern analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or specific immunoassays for high-throughput screening and quantification of this compound.

The following table summarizes the application of established analytical methodologies in key metabolic studies of this compound.

| Analytical Technique | Application | Biological Matrix | Study Focus |

| ¹⁴C-Radiolabeling | Quantification of this compound and its metabolites | Urine, Feces | To determine the biotransformation and disposition of the drug. nih.gov |

| Thin Layer Chromatography (TLC) | Separation of this compound and its metabolites | Blood, Urine, Feces | Used alongside radiolabeling to study the metabolism of this compound in humans. nih.gov |

Computational Modeling and Structure Activity Relationship Sar Studies of Oxisuran

In Silico Approaches to Oxisuran Research

In silico methods, which involve using computational tools and simulations, are increasingly applied in chemical and pharmaceutical research. bonviewpress.com These approaches can support, predict, and validate wet laboratory activities by analyzing chemical structures and generating data related to physicochemical properties, pharmacokinetic profiles, and interactions with biological targets. bonviewpress.comunivie.ac.at

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a protein or other biological target. bonviewpress.comjcchems.com This method helps to understand how a compound might interact with its target at the molecular level. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of molecules and their complexes over time, allowing researchers to study the stability and conformational changes of ligand-target interactions. bonviewpress.comebsco.comrsc.orgnih.gov While specific detailed studies on the molecular docking and dynamics of this compound with its precise biological targets were not extensively found in the search results, these techniques are commonly applied in the study of drug-target interactions and could be used to explore how this compound binds to proteins involved in its reported immunosuppressive activity. dntb.gov.uagoogleapis.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. wikipedia.orgresearchgate.netdiva-portal.org By analyzing various molecular descriptors, QSAR models can predict the activity of new, untested compounds based on their structures. researchgate.netnih.gov This is a powerful tool for prioritizing the synthesis and testing of potential drug candidates and for identifying structural features that are important for activity. nih.gov Although direct QSAR studies specifically focused on predicting this compound's activity were not prominently featured in the search results, QSAR techniques, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are widely used in medicinal chemistry to predict various biological activities and can be applied to this compound and its analogues. nih.govgoogle.com

Structure-Activity Relationship (SAR) Elucidation for this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govwikipedia.orggardp.org This process helps to identify the key structural features responsible for the desired activity and can guide the design of more potent and selective compounds. gardp.org

Correlative Analysis of Structural Features with Preclinical Biological and Biochemical Activities

Correlative analysis in SAR involves examining how variations in specific parts of a molecule correlate with observed changes in biological or biochemical activity in preclinical studies. For this compound and its analogues, this would entail synthesizing compounds with modifications to the core structure (e.g., the pyridine (B92270) ring, the sulfinyl group, or the ethanone (B97240) moiety) and evaluating their immunosuppressive or other relevant activities. dntb.gov.uanih.gov By analyzing the resulting data, researchers can deduce which structural elements are essential for activity and which modifications lead to increased or decreased potency. While detailed correlative analyses specifically on this compound's SAR were not extensively detailed in the provided search snippets, the principle involves systematically altering functional groups and linkages and assessing the impact on activity, similar to SAR studies conducted on other compound classes. nih.govmdpi.com

Principles of Rational Design of this compound Derivatives Based on SAR

Rational design of drug derivatives based on SAR involves using the insights gained from SAR studies to intelligently design new compounds with improved properties. nih.govrsc.org This is in contrast to random screening and relies on a mechanistic understanding of how structural features influence activity. For this compound, rational design would involve using the identified key pharmacophores and understanding the structure-activity relationships to synthesize analogues with optimized binding to the target, improved potency, or potentially altered biological profiles. gardp.orgresearchgate.net This could involve isosteric replacements, functional group modifications, or changes in the linker regions, guided by computational predictions and experimental feedback. nih.gov

Predictive Computational Models for this compound Research and Discovery

Predictive computational models are tools that utilize algorithms and data to forecast the properties or activities of compounds. taylorandfrancis.comnih.gov In the context of this compound research, these models can be used to predict various aspects, including potential biological targets, pharmacokinetic properties (like absorption, distribution, metabolism, and excretion), and potential toxicity, although toxicity and dosage are outside the scope of this article. bonviewpress.comunivie.ac.at By using predictive models, researchers can virtually screen large libraries of potential this compound analogues and prioritize those with the most favorable predicted properties for synthesis and experimental testing, thereby accelerating the discovery process. nih.govresearchgate.net These models can be based on various techniques, including machine learning, and can integrate data from different sources to provide a more comprehensive prediction. univie.ac.attaylorandfrancis.com

Future Directions and Emerging Research Areas for Oxisuran

Integration of Multi-Omics Data in Oxisuran Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the complex biological pathways influenced by this compound. frontiersin.orgmdpi.comnih.gov By combining these diverse datasets, researchers can gain a more comprehensive and holistic understanding of how this compound interacts with biological systems at multiple molecular levels. frontiersin.orgnih.gov This integrated approach can help identify intricate connections and interdependences between different molecular components, offering invaluable insights into the orchestration of biological processes affected by the compound. frontiersin.org

Multi-omics integration can facilitate the identification of cross-omics correlations and uncover interactions between genomic features and other molecular components in the context of this compound exposure or activity. frontiersin.org This can lead to insights into the functional implications of genomic regulation and its impact on cellular phenotypes. frontiersin.org Exploring regulatory networks and pathways associated with specific biological processes or disease states relevant to this compound's potential applications is another key area. frontiersin.org Computational algorithms and frameworks are being developed to combine these diverse datasets effectively. frontiersin.org

Data integration methods in multi-omics research utilize various approaches such as conceptual integration, statistical integration, model-based integration, and network and pathway data integration. rsc.org These methods aim to merge biological features to study a system as a whole, which is crucial for understanding the influence of different molecular layers on host responses. rsc.org

Innovative Synthetic Strategies for Novel this compound Scaffolds

Innovative synthetic strategies are crucial for exploring the chemical space around this compound and potentially developing novel scaffolds with altered or enhanced properties. This involves designing and executing synthetic routes to create derivatives or analogs of this compound while maintaining or improving desired biological activities. Research in synthetic chemistry is continuously evolving, with a focus on efficient and stereoselective methods for constructing complex molecular architectures. oist.jp

Developing novel synthetic approaches can overcome challenges associated with existing methods, such as complicated reaction conditions or limited yields and stereoselectivity in forming specific carbon centers. oist.jp For instance, new strategies are being developed to synthesize diverse three-dimensional compounds that possess ideal properties for biological screening. whiterose.ac.uk This includes "bottom-up" branching synthetic approaches and "stitching" annulation strategies to generate libraries of shape and structurally diverse molecular scaffolds. whiterose.ac.uk

While specific details on novel synthetic strategies specifically for this compound scaffolds are not extensively detailed in the search results, the general advancements in synthetic methodology, particularly in creating diverse and complex scaffolds, are highly relevant. oist.jpwhiterose.ac.uk These advancements provide the tools and techniques necessary to design and synthesize novel compounds based on the this compound structure. The goal is often to incorporate multiple points of diversification into the structure, allowing for further modification and targeting of specific chemical spaces. whiterose.ac.uk

Development of Advanced Preclinical Models for Mechanistic Elucidation of this compound

The development and utilization of advanced preclinical models are essential for a more accurate and detailed mechanistic elucidation of this compound's biological effects. Traditional preclinical models have provided valuable insights, but newer models offer enhanced complexity and relevance to human physiology. nih.govresearchgate.net

Advanced preclinical models can include sophisticated in vitro systems, such as 3D cell cultures and organoids, which better recapitulate the in vivo environment compared to conventional 2D cell cultures. nih.gov Furthermore, improved animal models, including genetically modified organisms or those designed to mimic specific disease states, can provide more relevant platforms for studying this compound's mechanisms of action, efficacy, and potential off-target effects. researchgate.netgoogleapis.comepo.org

Mechanistic elucidation involves understanding the step-by-step processes by which a compound exerts its effects at the molecular and cellular levels. nih.govnih.gov Advanced preclinical models, coupled with techniques like multi-omics analysis, can help dissect these mechanisms in greater detail. crownbio.com For example, these models can be used to study how this compound interacts with specific proteins, modulates signaling pathways, or affects cellular processes. Research into drug resistance mechanisms also benefits from diverse preclinical models, including patient-derived xenografts (PDX), which can help understand how resistance might develop towards compounds like this compound. crownbio.com

Studies have previously investigated the mediation of this compound action by the adrenal glands in animal models, suggesting an indirect action potentially effected by stimulation of the pituitary-adrenal axis. oup.com This highlights the importance of appropriate preclinical models to understand the systemic effects and interactions of this compound. The use of advanced models can build upon such earlier findings to provide a more complete picture of the compound's mechanisms.

Interdisciplinary Research Paradigms and Collaborative Initiatives in this compound Science

Advancing this compound science necessitates embracing interdisciplinary research paradigms and fostering collaborative initiatives among researchers from diverse fields. Complex scientific problems, such as fully understanding the potential of a compound like this compound, often require expertise beyond the scope of a single discipline. diabetesvic.org.auwhiterose.ac.ukultident.com

Interdisciplinary research involves combining knowledge, techniques, and perspectives from two or more disciplines to advance understanding or solve problems. diabetesvic.org.au For this compound, this could involve collaborations between chemists (for synthesis and structural analysis), biologists (for cellular and molecular studies), pharmacologists (for studying drug action), toxicologists (for safety assessments, although safety profiles are excluded from this article), computational scientists (for data analysis and modeling), and clinicians (for translating findings, though clinical applications are beyond the scope here).

Collaborative initiatives can take various forms, including joint research projects, shared resources and infrastructure, interdisciplinary training programs, and scientific consortia. numberanalytics.comox.ac.uknerrssciencecollaborative.org These collaborations can lead to new insights, scientific achievements, and breakthroughs that would be less likely within disciplinary silos. diabetesvic.org.auultident.comnih.gov Fostering a culture of mutual respect, trust, and open communication is essential for successful interdisciplinary collaboration. numberanalytics.commdpi.com

Examples of successful interdisciplinary research in other areas, such as cancer research and the development of brain-computer interfaces, demonstrate the power of integrating diverse expertise. whiterose.ac.ukultident.com Applying similar collaborative models to this compound research can accelerate the pace of discovery and lead to a more comprehensive understanding of its potential. Establishing long-term partnerships and sustainable funding models are important for sustaining such initiatives. numberanalytics.com

Q & A

Q. What are the primary metabolic pathways of Oxisuran in mammalian models, and how do these influence experimental design?

this compound undergoes phase I biotransformation via oxidation and reduction. In rats, the major pathway involves reduction of the carbonyl group to form alcohol metabolites with stereoselectivity, followed by oxidation to sulfone derivatives. A minor pathway reverses this sequence . Enterohepatic circulation prolongs its half-life (~10 hours in rats), necessitating repeated sampling in pharmacokinetic studies . Researchers must account for species-specific differences: dogs predominantly metabolize this compound via sulfoxide-to-sulfone oxidation, unlike rodents . Analytical methods like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are critical for resolving stereoisomers and quantifying metabolites .

Q. How does this compound’s immunosuppressive mechanism differ from conventional agents like 6-mercaptopurine?

this compound selectively inhibits cell-mediated immunity (e.g., allograft rejection) without suppressing humoral antibody production, unlike 6-mercaptopurine, which broadly suppresses both pathways . This specificity makes it valuable for studying immune response differentiation. Experimental designs should prioritize models like skin or organ transplants in rodents, paired with assays measuring hemolytic antibody responses (e.g., sheep erythrocyte challenge) to isolate cell-mediated effects .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies between rodent and canine models arise from divergent metabolic priorities. In dogs, sulfone formation dominates, while rats favor alcohol metabolites . To reconcile

- Conduct cross-species metabolite profiling using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

- Adjust dosing regimens based on elimination kinetics (e.g., dogs excrete 90% of radioactivity via urine within 24 hours) .

- Use isotopic labeling (e.g., ¹⁴C-Oxisuran) to track enterohepatic recirculation and bioavailability .

Q. How can researchers optimize protocols to study this compound’s stereoselective metabolism?

The reduction of this compound’s ketone group creates two alcohol isomers, requiring chiral resolution techniques. Recommendations:

- Employ GLC with polar stationary phases to separate enantiomers .

- Validate metabolite activity via in vitro immunosuppression assays (e.g., lymphocyte proliferation tests).

- Monitor urinary excretion patterns to correlate stereoisomer ratios with pharmacodynamic outcomes .

Q. What analytical techniques are most robust for quantifying this compound and its metabolites in biological matrices?

- High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection for high-throughput screening .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification of sulfone and alcohol derivatives .

- Autoradiography for tracking ¹⁴C-labeled compounds in tissue distribution studies .

Q. How does enterohepatic recirculation impact this compound’s pharmacokinetics in chronic dosing studies?

Enterohepatic recycling in rats prolongs exposure, creating a biphasic blood concentration curve. Researchers should:

- Use bile duct-cannulated models to quantify biliary excretion.

- Adjust dosing intervals to avoid metabolite accumulation .

- Model nonlinear kinetics using compartmental analysis to predict steady-state concentrations .

Q. What experimental designs elucidate this compound’s differential inhibition of immune responses?

- Parallel arms : Compare allograft survival (cell-mediated) and antibody titers (humoral) in treated vs. control groups .

- Dose escalation : Identify thresholds where immunosuppression diverges between pathways.

- Mechanistic studies : Pair this compound with inhibitors of redox enzymes (e.g., cytochrome P450) to probe metabolic contributions .

Data Interpretation and Reporting

Q. How should researchers address variability in metabolite recovery across studies?

- Standardize protocols : Uniform urine collection intervals (e.g., 0–24 hours post-dose) and storage conditions (-80°C) .

- Normalize data : Express metabolite concentrations as percentages of total recovered radioactivity to control for intersubject variability .

- Report analytical limits : Include detection thresholds for minor metabolites (e.g., sulfone derivatives in dogs) .

Q. What criteria validate the identification of novel this compound metabolites?

- Structural confirmation : Combine elemental analysis, infrared (IR) spectroscopy, and MS fragmentation patterns .

- Biological relevance : Correlate metabolite presence with immunosuppressive activity in ex vivo assays .

- Reproducibility : Replicate findings across ≥3 independent experiments .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies despite species-specific metabolism?

- Detailed methods : Specify animal strains (e.g., Sprague-Dawley rats vs. Beagle dogs), diets, and housing conditions affecting enzyme activity .

- Open data : Share raw chromatograms and spectral data in supplementary materials .

- Cross-validation : Collaborate with labs using alternative analytical platforms (e.g., NMR vs. LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.